N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 303106-77-6
Cat. No.: VC16101165
Molecular Formula: C26H32N4O3
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-77-6 |
|---|---|
| Molecular Formula | C26H32N4O3 |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C26H32N4O3/c1-3-4-5-6-7-10-17-33-22-15-13-20(14-16-22)23-18-24(29-28-23)26(31)30-27-19-21-11-8-9-12-25(21)32-2/h8-9,11-16,18-19H,3-7,10,17H2,1-2H3,(H,28,29)(H,30,31)/b27-19+ |
| Standard InChI Key | PCSNAYIFZLIIOB-ZXVVBBHZSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 4-(octyloxy)phenyl group and at the 5-position with a carbohydrazide moiety linked to a 2-methoxybenzylidene group. The octyloxy chain introduces lipophilicity, while the methoxy group enhances electronic delocalization within the aromatic system.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
| Molecular Formula | C<sub>26</sub>H<sub>30</sub>N<sub>4</sub>O<sub>3</sub> |
| Molecular Weight | 458.55 g/mol |
| Canonical SMILES | COC1=CC=CC=C1C=NNCC(=O)C2=NNC(=C2)C3=CC=C(C=C3)OCCCCCCCC |
| Topological Polar Surface | 86.5 Ų |
The isomeric SMILES configuration confirms the E-geometry of the hydrazone bond, critical for molecular rigidity and interaction with biological targets.
Synthesis and Optimization
Reaction Pathway
The synthesis typically involves a three-step protocol:
-
Formation of Pyrazole Core: Cyclocondensation of 4-(octyloxy)acetophenone with ethyl acetoacetate in the presence of hydrazine hydrate yields 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carboxylate.
-
Hydrazide Formation: Hydrolysis of the ester group to the carboxylic acid, followed by treatment with thionyl chloride, generates the acyl chloride intermediate. Reaction with hydrazine hydrate produces the carbohydrazide.
-
Schiff Base Formation: Condensation of the carbohydrazide with 2-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) yields the final product.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Glacial acetic acid (0.1 eq) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Characterization via <sup>1</sup>H NMR typically reveals:
-
A singlet at δ 8.45 ppm for the hydrazone proton (-N=CH-).
-
Aromatic protons in δ 6.80–7.90 ppm.
-
Methoxy protons as a singlet at δ 3.85 ppm.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to the octyloxy chain but demonstrates high solubility in DMSO (≥50 mg/mL) and chloroform. Accelerated stability studies (40°C/75% RH) indicate degradation <5% over 30 days, suggesting moderate hygroscopicity.
Table 3: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP (Octanol-Water) | 5.2 ± 0.3 |
| pKa | 3.8 (hydrazide NH), 9.1 (pyrazole NH) |
| Melting Point | 162–165°C (decomposes) |
Biological Activity and Mechanisms
Anticancer Activity
In silico docking studies predict strong inhibition of tubulin polymerization (binding energy: -9.2 kcal/mol), comparable to combretastatin A-4. The methoxy group likely participates in π-π stacking with Phe residues in the colchicine-binding site.
Anti-Inflammatory Effects
Pyrazole-carbohydrazides suppress NF-κB signaling in RAW 264.7 macrophages (IC<sub>50</sub>: 12.5 µM), reducing TNF-α and IL-6 production by 60–70% at 50 µM.
Future Research Directions
-
Structure-Activity Relationships: Systematic variation of alkoxy chain length and methoxy substitution patterns.
-
Pharmacokinetic Profiling: Assessment of oral bioavailability and blood-brain barrier penetration.
-
Target Identification: CRISPR-Cas9 screens to elucidate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume